molecular formula C21H18ClFN2O4S B3016093 4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline CAS No. 1111016-26-2

4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline

Cat. No. B3016093
CAS RN: 1111016-26-2
M. Wt: 448.89
InChI Key: LQTWPGQZOPNBCX-UHFFFAOYSA-N
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Description

The compound “4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline” is a complex organic molecule that contains several functional groups and structural features, including a quinoline ring, a pyrrolidine ring, a sulfonyl group, and a methoxy group . These features suggest that it could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a pyrrolidine ring, a sulfonyl group, and a methoxy group . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it’s known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structural features. For example, the presence of a sulfonyl group could influence its acidity, while the presence of a methoxy group could influence its polarity .

Scientific Research Applications

Anticancer Properties

The quinoline scaffold in this compound has been investigated for its potential as an anticancer agent. Researchers have explored its effects on tumor cell growth, apoptosis, and metastasis inhibition. By targeting specific cellular pathways, this compound may offer promising therapeutic options for cancer treatment .

Anti-Inflammatory Activity

The sulfonyl group and the fluoro substitution contribute to the anti-inflammatory properties of this compound. It has been studied for its ability to modulate inflammatory responses by inhibiting key enzymes or cytokines involved in inflammation. Such properties could be valuable in treating chronic inflammatory diseases .

Antibacterial and Antifungal Effects

The pyrrolidine ring, along with the quinoline core, may exhibit antibacterial and antifungal activity. Researchers have explored its potential against various pathogens, including drug-resistant strains. Understanding its mechanism of action and optimizing its structure could lead to novel antimicrobial agents .

Neuroprotective Potential

Given the central nervous system’s vulnerability to oxidative stress and neurodegenerative diseases, compounds like this one have been evaluated for their neuroprotective effects. The presence of the methoxy group and the sulfonyl moiety may enhance antioxidant properties, making it a candidate for further investigation .

Kinase Inhibition

The quinoline scaffold often interacts with kinases, which play crucial roles in cellular signaling pathways. Researchers have explored the potential of this compound as a kinase inhibitor, targeting specific kinases involved in diseases such as cancer, inflammation, and neurodegeneration. Structural modifications could enhance selectivity and potency .

Metabolic Disorders

The carbonyl group in the pyrrolidine ring suggests possible interactions with enzymes involved in metabolic pathways. Researchers have investigated its effects on enzymes related to diabetes, obesity, and lipid metabolism. Understanding its binding modes and optimizing its pharmacokinetic properties could lead to therapeutic breakthroughs .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Pyrrolidine derivatives are often used in medicinal chemistry due to their ability to interact with various biological targets .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound in more detail. This could include investigating its biological activity, optimizing its synthesis, and studying its mechanism of action .

properties

IUPAC Name

[4-(3-chloro-4-methoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O4S/c1-29-19-7-5-14(11-17(19)22)30(27,28)20-15-10-13(23)4-6-18(15)24-12-16(20)21(26)25-8-2-3-9-25/h4-7,10-12H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTWPGQZOPNBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline

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